Triacontyl tetracosanoate
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Overview
Description
Triacontyl tetracosanoate, also known as triacontyl lignocerate or myricyl lignocerate, is a chemical compound with the molecular formula C54H108O2. It is an ester formed from the reaction of triacontanol and tetracosanoic acid. This compound is known for its long carbon chain, which contributes to its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontyl tetracosanoate can be synthesized through the esterification reaction between triacontanol and tetracosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of high-purity reactants and catalysts is essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Triacontyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The long carbon chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Amides and different esters.
Scientific Research Applications
Triacontyl tetracosanoate has several applications in scientific research, including:
Chemistry: Used as a reference standard in chromatographic analysis and as a model compound in studies of long-chain esters.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of triacontyl tetracosanoate involves its interaction with biological membranes and lipid bilayers. The long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Triacontyl palmitate: An ester formed from triacontanol and palmitic acid.
Triacontyl stearate: An ester formed from triacontanol and stearic acid.
Triacontyl behenate: An ester formed from triacontanol and behenic acid.
Uniqueness
Triacontyl tetracosanoate is unique due to its specific combination of a long-chain alcohol (triacontanol) and a long-chain fatty acid (tetracosanoic acid). This combination results in distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
36283-90-6 |
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Molecular Formula |
C54H108O2 |
Molecular Weight |
789.4 g/mol |
IUPAC Name |
triacontyl tetracosanoate |
InChI |
InChI=1S/C54H108O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-53-56-54(55)52-50-48-46-44-42-40-38-36-34-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-53H2,1-2H3 |
InChI Key |
JFWJJUJNMBUSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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